(+/-)-J 113397, also known as 3-ethyl-1,3-dihydro-benzimidazol-2-one, is a significant compound in pharmacology as it was the first non-peptide antagonist identified for the nociceptin receptor, also referred to as the opioid receptor-like 1 (ORL-1) receptor. This compound exhibits a high selectivity for the ORL-1 receptor, being several hundred times more selective than other opioid receptors. Its pharmacological profile includes effects such as preventing morphine tolerance, alleviating hyperalgesia induced by nociceptin, and stimulating dopamine release in the striatum, suggesting potential applications in treating conditions like Parkinson's disease and addiction disorders .
The compound was first synthesized and characterized in the early 2000s, with subsequent research detailing its synthesis and pharmacological properties. It is classified as an opioid drug due to its interaction with opioid receptors, despite being distinct from traditional peptide-based opioids . The IUPAC name for (+/-)-J 113397 is 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one, with a molecular formula of CHNO and a molar mass of approximately 399.579 g/mol .
The synthesis of (+/-)-J 113397 has been approached through various methods. One notable method involves the condensation of 1-benzyl-3-methoxycarbonyl-4-piperidone with o-phenylenediamine to form an intermediate compound. This is followed by several reactions including:
The molecular structure of (+/-)-J 113397 features a benzimidazolone core substituted with a piperidine ring. The stereochemistry at the piperidine moiety is crucial for its biological activity, with specific configurations contributing to its selectivity for the ORL-1 receptor. Crystallographic studies have confirmed the stereochemical assignments of its enantiomers .
(+/-)-J 113397 undergoes various chemical reactions during its synthesis:
These reactions are critical for achieving the final product with high purity and desired pharmacological properties.
The mechanism of action of (+/-)-J 113397 primarily involves its antagonistic activity at the ORL-1 receptor. By binding to this receptor, it inhibits nociceptin's effects, which include modulation of pain perception and reward pathways in the brain. This antagonism can lead to increased dopamine release in certain brain regions, suggesting potential therapeutic applications in addiction and pain management .
(+/-)-J 113397 exhibits several relevant physical properties:
The chemical stability of (+/-)-J 113397 under physiological conditions has been studied, indicating that it retains its activity over a range of pH levels typical in biological systems .
Due to its unique pharmacological profile, (+/-)-J 113397 has been utilized in various research contexts:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4